molecular formula C18H15AlO3 B078509 Aluminum phenoxide CAS No. 15086-27-8

Aluminum phenoxide

Cat. No. B078509
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Patent
US04870215

Procedure details

In a reaction vessel was placed 8100 parts of phenol and 27 parts of aluminum metal. The vessel was sealed and heated to 150° C. to form aluminum triphenoxide. This catalyst concentrate was then mixed with 11,124 parts of additional phenol. This gives a phenol/aluminum mole ratio of about 203. The phenol-catalyst mixture was cooled to 90° C. and 23,490 parts of isobutylene was pumped in over a 50-minute period. The reaction temperature rose to 110° during the first 10 minutes of isobutylene feed. Stirring was continued at 110°-115° C. for 165 minutes. Reactor pressure dropped to 120 psig from a maximum of 260 psig.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al:8]>>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel was placed
CUSTOM
Type
CUSTOM
Details
The vessel was sealed

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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